molecular formula C24H29NO3 B7739328 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B7739328
M. Wt: 379.5 g/mol
InChI Key: NBWDJIAAGSPKRS-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a bis(2-methylpropyl)amino group and a phenyl group.

Preparation Methods

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-phenyl-2H-chromen-2-one with bis(2-methylpropyl)amine in the presence of a suitable base such as potassium carbonate in a solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Mechanism of Action

The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . It can also interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is unique compared to other coumarin derivatives due to its specific substitution pattern and the presence of the bis(2-methylpropyl)amino group. Similar compounds include:

These similar compounds share some structural features with this compound but differ in their specific substitutions and resulting properties .

Properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-16(2)13-25(14-17(3)4)15-21-22(26)11-10-19-20(12-23(27)28-24(19)21)18-8-6-5-7-9-18/h5-12,16-17,26H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDJIAAGSPKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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